molecular formula C7H2ClFN2O2 B042566 2-Chloro-4-fluoro-5-nitrobenzonitrile CAS No. 183325-39-5

2-Chloro-4-fluoro-5-nitrobenzonitrile

Cat. No. B042566
M. Wt: 200.55 g/mol
InChI Key: OUJPFWISNRZAJD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitrobenzonitrile serves as a critical intermediate in the synthesis of various heterocyclic scaffolds, demonstrating its versatility in organic synthesis and potential utility in drug discovery and material science. The compound's unique combination of halogen and nitro substituents on the benzene ring makes it a multifunctional building block for constructing complex molecular architectures.

Synthesis Analysis

The synthesis of related compounds such as 4-Chloro-2-fluoro-5-nitrobenzoic acid from commercially available multireactive building blocks demonstrates the potential pathways for synthesizing 2-Chloro-4-fluoro-5-nitrobenzonitrile. These methods involve heterocyclic oriented synthesis (HOS), leveraging the compound's ability to undergo substitution reactions, reductions, and cyclizations to produce diverse heterocyclic structures (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

Studies on related nitrobenzonitriles reveal the impact of substituents on the molecular geometry, including bond lengths and angles, via X-ray crystallography and spectroscopic methods. These analyses contribute to understanding the electronic structure and reactivity of 2-Chloro-4-fluoro-5-nitrobenzonitrile, informing its potential applications in synthesis and material science (Jukić, Cetina, Halambek, & Ugarković, 2010).

Chemical Reactions and Properties

The reactivity of 2-Chloro-4-fluoro-5-nitrobenzonitrile, as inferred from related compounds, involves nucleophilic substitution reactions, halogenations, and interactions with amines and amino acids. These reactions are essential for further modifications and the synthesis of targeted molecules for pharmaceutical and material applications (Wilshire, 1967).

Scientific Research Applications

Synthesis of Organic Compounds

2-Chloro-4-fluoro-5-nitrobenzonitrile serves as a precursor or intermediate in the synthesis of various organic compounds. Its reactivity, stemming from the nitro, chloro, and fluoro substituents, makes it a versatile building block for constructing complex molecules. For example, Qiu et al. (2009) explored practical syntheses of biphenyl derivatives, highlighting the utility of halogenated nitriles in cross-coupling reactions to produce compounds with potential pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Materials Science

In materials science, 2-Chloro-4-fluoro-5-nitrobenzonitrile can contribute to the development of advanced materials. For instance, Paria et al. (2022) discussed the use of luminescent micelles for sensing applications, which could be relevant for designing sensors that detect hazardous materials or environmental pollutants. The incorporation of nitroaromatic compounds into these materials enhances their sensing capabilities (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Environmental Science

In environmental science, the transformation and degradation products of halogenated nitriles, including 2-Chloro-4-fluoro-5-nitrobenzonitrile, are of interest due to their potential impact on ecosystems. Bedoux et al. (2012) reviewed the occurrence, toxicity, and degradation of triclosan, a related chlorinated compound, in the environment, underscoring the significance of understanding the environmental fate of such chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Safety And Hazards

2-Chloro-4-fluoro-5-nitrobenzonitrile has several hazard statements including H302-H312-H315-H319-H332-H3351. Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P5011.


Future Directions

The future directions of 2-Chloro-4-fluoro-5-nitrobenzonitrile are not explicitly mentioned in the search results. However, related compounds like 2-Fluoro-5-nitrobenzonitrile are used as a molecular scaffold for synthesizing APIs and macromolecules3.


Relevant Papers
The search results did not provide specific papers related to 2-Chloro-4-fluoro-5-nitrobenzonitrile. However, the MSDS and other technical documents related to this compound can be found at Sigma-Aldrich1.


properties

IUPAC Name

2-chloro-4-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJPFWISNRZAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-nitrobenzonitrile

CAS RN

183325-39-5
Record name 2-chloro-4-fluoro-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Fuming HNO3 (2.9 mL, 64 mmol) was added dropwise to a solution of 2-chloro-4-fluorobenzonitrile (5.0 g, 32 mmol) in conc. H2SO4 (5 mL) at 0° C. The mixture was stirred at 0° C. for 15 min and at rt for 30 min whereafter it was poured into ice. The precipitate was filtered off, washed with water and dried under vacuum.
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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